Magnesium trisilicate

Übersicht

Beschreibung

Magnesiumtrisilicat ist eine anorganische Verbindung mit der chemischen Formel Mg2O8Si3. Es wird häufig als Antazidum zur Linderung von Verdauungsbeschwerden und Sodbrennen eingesetzt. Diese Verbindung wird auch als Lebensmittelzusatzstoff verwendet, um Fettsäuren zu absorbieren und Verunreinigungen zu extrahieren, die beim Frittieren von Speiseölen entstehen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Magnesiumtrisilicat kann durch Reaktion eines löslichen Magnesiumsalzes, wie z. B. Magnesiumsulfat, mit Natriumsilicat in einem wässrigen alkalischen Medium synthetisiert werden. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das resultierende Präzipitat wird filtriert, gewaschen und getrocknet, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Magnesiumtrisilicat in einem kontinuierlichen Verfahren hergestellt. Dazu wird eine wässrige Alkalimetallsilikatlösung kontinuierlich zu einer Lösung eines löslichen Magnesiumsalzes gegeben. Das Reaktionsgemisch wird in einem alkalischen Medium gehalten, um die Bildung von Magnesiumtrisilicat mit wünschenswerten physikalischen Eigenschaften zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Magnesiumtrisilicat unterliegt aufgrund seiner antaziden Eigenschaften hauptsächlich Neutralisationsreaktionen. Es reagiert mit Salzsäure im Magen unter Bildung von Magnesiumchlorid und Kieselsäure, was zur Neutralisierung von überschüssiger Magensäure beiträgt .

Häufige Reagenzien und Bedingungen

Salzsäure (HCl): Wird in Neutralisationsreaktionen verwendet.

Natriumsilicat (Na2SiO3): Wird bei der Synthese von Magnesiumtrisilicat verwendet.

Magnesiumsulfat (MgSO4): Ein häufiges Magnesiumsalz, das bei der Synthese verwendet wird

Hauptprodukte, die gebildet werden

Magnesiumchlorid (MgCl2): Wird bei der Neutralisationsreaktion mit Salzsäure gebildet.

Kieselsäure (H4SiO4): Ein weiteres Produkt der Neutralisationsreaktion.

Wissenschaftliche Forschungsanwendungen

Magnesiumtrisilicat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator in bestimmten Prozessen verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und seine Rolle bei der Neutralisierung von Magensäure untersucht.

Wirkmechanismus

Magnesiumtrisilicat wirkt durch Erhöhung des pH-Werts des Magensaftes durch eine Neutralisationsreaktion. Diese Reaktion bildet Magnesiumchlorid und Kieselsäure, was zur Neutralisierung von überschüssiger Magensäure beiträgt. Zusätzlich kann die ausgefällte kolloidale Kieselsäure die Magen-Darm-Schleimhaut überziehen und so einen zusätzlichen Schutz bieten .

Wirkmechanismus

Magnesium trisilicate works by increasing the pH of gastric juice through a neutralization reaction. This reaction forms magnesium chloride and silicic acid, which helps to neutralize excess stomach acid. Additionally, the precipitated colloidal silica can coat the gastrointestinal mucosa, providing further protection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aluminiumhydroxid (Al(OH)3): Ein weiteres häufiges Antazidum, das zur Neutralisierung von Magensäure verwendet wird.

Calciumcarbonat (CaCO3): Wird als Antazidum und Kalziumpräparat verwendet.

Natriumhydrogencarbonat (NaHCO3): Ein schnell wirkendes Antazidum, das Magensäure neutralisiert

Einzigartigkeit

Magnesiumtrisilicat ist durch seine doppelte Wirkung der Neutralisierung von Magensäure und der Bereitstellung einer schützenden Beschichtung für die Magen-Darm-Schleimhaut einzigartig. Dadurch ist es besonders effektiv für eine lang anhaltende Linderung von Verdauungsbeschwerden und Sodbrennen .

Biologische Aktivität

Magnesium trisilicate is a compound primarily recognized for its antacid properties, commonly used in the treatment of gastrointestinal disorders such as peptic ulcers, indigestion, and heartburn. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacodynamics, and various research findings.

This compound functions by neutralizing gastric acid through a chemical reaction that increases the pH of gastric contents. The compound reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride and silica gel, which coats the gastric mucosa, providing a protective barrier against irritation and promoting healing in ulcerated tissues. Specifically, it has been shown that each gram of water-free this compound can neutralize between 140 and 160 ml of 0.1 N hydrochloric acid .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Neutralization Capacity : It effectively neutralizes gastric acid, providing symptomatic relief from acidity-related conditions.

- Adsorption Properties : this compound exhibits adsorbent characteristics, allowing it to bind toxins and other substances in the gastrointestinal tract. This property is particularly beneficial in reducing the bioavailability of certain drugs when co-administered .

- Hydration and Gel Formation : Upon contact with gastric contents, it forms a hydrated gel that enhances its protective effects on the gastrointestinal lining .

Antacid Effectiveness

A study indicated that this compound demonstrates superior antacid properties compared to other silicates. Specifically, synthetic this compound exhibited maximum adsorbent capacity for toxic substances in the alimentary tract .

Table 1: Adsorption Capacity of this compound

| Substance | Amount Adsorbed (mg/g) |

|---|---|

| Methylene Blue (low concentration) | 129 |

| Methylene Blue (medium concentration) | 209 |

| Methylene Blue (high concentration) | 244 |

This table illustrates the ability of this compound to adsorb various concentrations of methylene blue dye over time.

Safety and Tolerance

Clinical trials involving human subjects have demonstrated that this compound is well-tolerated. In one study, volunteers were administered daily doses without any adverse effects on digestion or bowel function .

Case Study: Long-term Administration

In a controlled trial involving twelve volunteers over a month:

- Doses : Ranged from 1 to 3 drachms daily.

- Observations : No significant changes in appetite or gastrointestinal function were noted.

This reinforces the compound's safety profile when used as directed.

Pharmacokinetics

This compound is minimally absorbed in the gastrointestinal tract, with approximately 5% of magnesium being bioavailable. The majority of the compound remains unabsorbed and is excreted via feces .

Half-life and Clearance

The half-life of this compound is reported to be between 16 to 20 hours, with clearance rates being directly proportional to creatinine clearance levels .

Adverse Effects

While generally safe, excessive doses may lead to diarrhea due to the osmotic effects of soluble magnesium salts within the intestines. Monitoring dosage is crucial to avoid such side effects .

Eigenschaften

IUPAC Name |

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAKHNRMVGRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

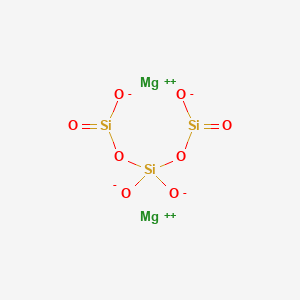

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904706 | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium trisilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water and alcohol | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing., THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING., MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5. | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, free from grittiness, Slightly hygroscopic powder | |

CAS No. |

14987-04-3 | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium silicon oxide (Mg2Si3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimagnesium trisilicon octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.